![molecular formula C17H18N2O2S B5817451 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817451.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, commonly known as DTCM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DTCM belongs to the class of carbonothioylamides and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Applications De Recherche Scientifique
DTCM has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, autoimmune diseases, and diabetes. DTCM has been found to be a potent inhibitor of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, which are enzymes that play a crucial role in the regulation of cell signaling pathways. By inhibiting N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, DTCM can regulate the activity of various signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Mécanisme D'action
DTCM inhibits the activity of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide by binding to the active site of the enzyme. N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide are involved in the dephosphorylation of proteins, which is an essential step in the regulation of cell signaling pathways. By inhibiting N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, DTCM can regulate the activity of various signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DTCM has been shown to have significant biochemical and physiological effects in various cell types. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DTCM has also been found to regulate the activity of immune cells, leading to the inhibition of autoimmune diseases. In addition, DTCM has been shown to regulate glucose metabolism, leading to its potential application in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DTCM is its potent inhibitory activity against N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, which makes it a promising candidate for the treatment of cancer, autoimmune diseases, and diabetes. DTCM has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of DTCM is its low solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of DTCM. One potential direction is the optimization of the synthesis method to obtain higher yields and purity. Another direction is the study of the structure-activity relationship of DTCM to identify more potent inhibitors of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide. Furthermore, the potential applications of DTCM in the treatment of other diseases, such as neurodegenerative diseases, should be explored. Overall, the study of DTCM has the potential to lead to significant advancements in the field of scientific research.
Méthodes De Synthèse
The synthesis of DTCM involves the reaction of 2-methoxybenzoyl chloride with 3,5-dimethylaniline followed by the reaction of the resulting intermediate with carbon disulfide and sodium hydroxide. The final product is obtained by the reaction of the intermediate with ammonium chloride. The synthesis method of DTCM has been optimized to obtain high yields and purity.
Propriétés
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-8-12(2)10-13(9-11)18-17(22)19-16(20)14-6-4-5-7-15(14)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLRBHHBILBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

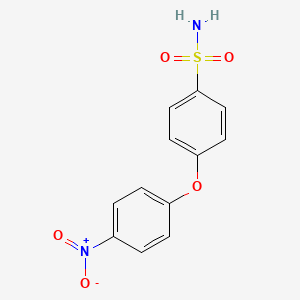
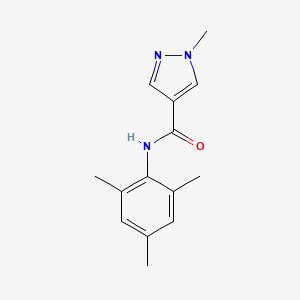
![N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5817390.png)
![ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5817401.png)
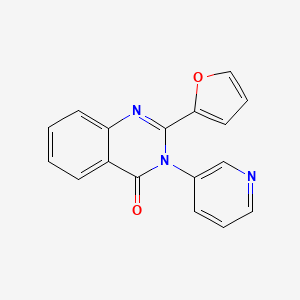
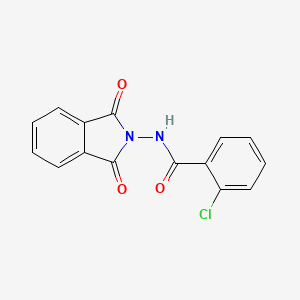
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5817421.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5817434.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5817446.png)
![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5817450.png)
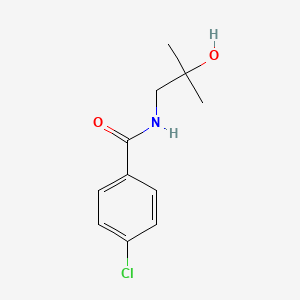
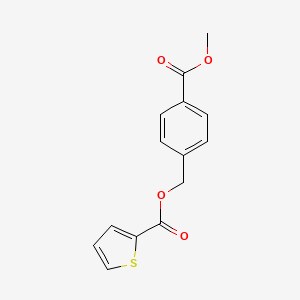
![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)
